3-(2-methoxyethanesulfonyl)azetidine, trifluoroacetic acid
Description
3-(2-methoxyethanesulfonyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a solvent .
Properties
CAS No. |
2731011-27-9 |
|---|---|
Molecular Formula |
C8H14F3NO5S |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . Trifluoroacetic acid can be synthesized through various routes, including the oxidation of 3,3,3-trifluoropropene with potassium permanganate or the electrochemical fluorination of acetic acid derivatives .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity . Trifluoroacetic acid is produced industrially through the oxidation of 3,3,3-trifluoropropene or the electrochemical fluorination of acetic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethanesulfonyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidine-2,4-diones .
Scientific Research Applications
3-(2-methoxyethanesulfonyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethanesulfonyl)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain of the azetidine ring . This reactivity allows it to interact with various molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2,4-dione: Another azetidine derivative known for its reactivity and use in organic synthesis.
3-allylazetidine 2,2,2-trifluoroacetate: A similar compound with an allyl group instead of the methoxyethanesulfonyl group.
Uniqueness
3-(2-methoxyethanesulfonyl)azetidine is unique due to the presence of the methoxyethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
